![molecular formula C15H21NO6S2 B2999786 methyl 3-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1251691-03-8](/img/structure/B2999786.png)

methyl 3-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

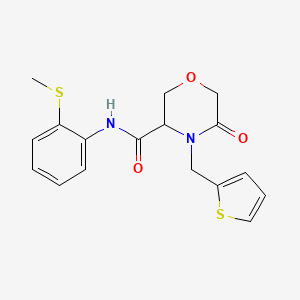

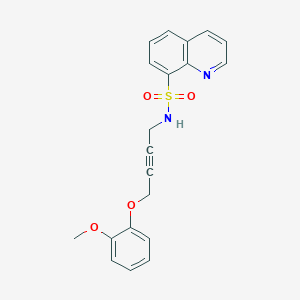

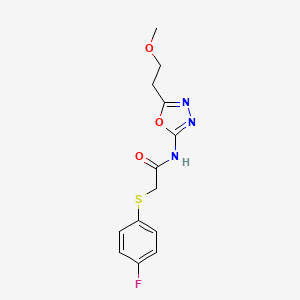

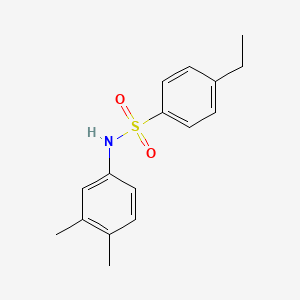

The compound contains several functional groups including a thiophene ring, a carboxylate ester group, a sulfamoyl group, and a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group . The presence of these groups suggests that the compound could have interesting chemical properties and reactivity.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiophene ring is a five-membered aromatic ring with a sulfur atom. The carboxylate ester group would contribute to the polarity of the molecule, and the sulfamoyl group could potentially form hydrogen bonds. The 1,4-dioxaspiro[4.5]decan-2-ylmethyl group is a type of spirocyclic compound, which could add steric bulk .Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by its functional groups. The thiophene ring could undergo electrophilic aromatic substitution reactions, while the carboxylate ester group could be hydrolyzed under acidic or basic conditions. The sulfamoyl group could potentially be displaced by a nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylate ester group could make the compound polar and potentially soluble in polar solvents. The compound’s melting and boiling points would depend on factors such as its molecular weight and the strength of intermolecular forces .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiophene derivatives have been shown to possess antimicrobial properties, which could make them useful in the development of new antibiotics or disinfectants .

Analgesic and Anti-inflammatory

These compounds may also have analgesic and anti-inflammatory effects, suggesting potential applications in pain management and treatment of inflammatory conditions .

Antihypertensive Activity

Some thiophene derivatives exhibit antihypertensive activity, indicating possible use in managing high blood pressure .

Antitumor Activity

There is evidence that thiophene derivatives can have antitumor effects, which could be explored for cancer treatment .

Material Science

In material science, thiophene derivatives are used in the fabrication of light-emitting diodes (LEDs) and as corrosion inhibitors for metals .

Organic Semiconductors and Solar Cells

Thiophene derivatives are used in the production of organic semiconductors and solar cells, which are important for renewable energy technologies .

Wirkmechanismus

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine , which is known to interact with various biological systems.

Mode of Action

It is likely that the compound interacts with its targets through the sulfamoyl and thiophene groups, which are common functional groups in many bioactive compounds . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to other bioactive compounds, it may be involved in a variety of biochemical processes

Pharmacokinetics

The compound’s bioavailability, half-life, and clearance rate are also unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural features, it may have a range of potential effects, including modulation of enzyme activity, alteration of cell signaling pathways, or interaction with cell surface receptors

Action Environment

The action of this compound may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s stability and efficacy may be affected by the pH of its environment

Eigenschaften

IUPAC Name |

methyl 3-(1,4-dioxaspiro[4.5]decan-3-ylmethylsulfamoyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6S2/c1-20-14(17)13-12(5-8-23-13)24(18,19)16-9-11-10-21-15(22-11)6-3-2-4-7-15/h5,8,11,16H,2-4,6-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBABFTHHGGDLIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2COC3(O2)CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Chlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2999705.png)

![Ethyl 5-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate](/img/structure/B2999711.png)

![methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate](/img/structure/B2999712.png)

![8-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2999714.png)

![N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2999722.png)

![2-((4-chlorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2999724.png)

![5-(3-Amino-1H-indazol-6-yl)-1-[(3-chlorophenyl)methyl]pyridin-2-one](/img/structure/B2999726.png)